3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide
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Overview
Description
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxyphenyl group and a dioxidotetrahydrothiophenyl moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, which is then coupled with the benzamide derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide or methoxyphenyl rings.
Scientific Research Applications
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: Potential therapeutic applications include targeting specific enzymes or receptors involved in disease processes.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The dioxidotetrahydrothiophenyl moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl moiety and have similar biological activities.
4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide: This compound has a similar structure but includes a fluorophenyl group, which may alter its chemical and biological properties.
Uniqueness
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and dioxidotetrahydrothiophenyl moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H21N3O5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-7-5-14(6-8-17)20-18(23)13-3-2-4-15(11-13)21-19(24)22-16-9-10-28(25,26)12-16/h2-8,11,16H,9-10,12H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
SNDJEOXOFSIKIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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